PF-06305591 dihydrate

NaV1.8 Selectivity Off-target

PF-06305591 dihydrate is a highly selective NaV1.8 blocker (IC50 15 nM, >2000-fold selectivity) engineered to overcome limitations of earlier tool compounds. With a Phase I clinical anchor (NCT01776619) and excellent preclinical ADME, it enables robust target engagement studies (>90% occupancy) and confident attribution of electrophysiological effects. Choose this compound to ensure translational validity in neuropathic and inflammatory pain models.

Molecular Formula C15H26N4O3
Molecular Weight 310.39 g/mol
Cat. No. B10824405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-06305591 dihydrate
Molecular FormulaC15H26N4O3
Molecular Weight310.39 g/mol
Structural Identifiers
SMILESCC(C(C1=NC2=C(N1)C=C(C=C2)C(C)(C)C)N)C(=O)N.O.O
InChIInChI=1S/C15H22N4O.2H2O/c1-8(13(17)20)12(16)14-18-10-6-5-9(15(2,3)4)7-11(10)19-14;;/h5-8,12H,16H2,1-4H3,(H2,17,20)(H,18,19);2*1H2/t8-,12+;;/m1../s1
InChIKeyGDSIVFNMVSHSPL-KHEMJLMASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PF-06305591 Dihydrate: A High-Potency, Selective NaV1.8 Blocker for Pain Research


PF-06305591 dihydrate is a small-molecule benzimidazole derivative identified through a core-hopping optimization program. It acts as a potent and highly selective voltage-gated sodium channel NaV1.8 blocker, with a reported IC50 of 15 nM [1]. The compound was developed to overcome limitations of earlier NaV1.8 inhibitors, enabling investigation of higher IC50 multiples in vivo. It exhibits a favorable preclinical ADME (absorption, distribution, metabolism, excretion) and safety profile, supporting its advancement to Phase I clinical evaluation (NCT01776619) [2].

Why PF-06305591 Dihydrate Cannot Be Replaced by Other NaV1.8 Blockers


NaV1.8 inhibitors exhibit substantial variability in selectivity windows, off-target liabilities (particularly hERG and cardiac NaV1.5), and ADME properties that directly impact experimental reproducibility and translational validity. PF-06305591 dihydrate was specifically engineered to address the solubility and potency limitations of its predecessor PF-04531083 [1]. Unlike earlier tool compounds such as A-803467, which shows only ~100-fold selectivity over other sodium channel isoforms [2], PF-06305591 achieves a >2000-fold selectivity margin, substantially reducing confounding off-target effects in native tissue and in vivo pain models. Generic substitution risks introducing uncharacterized polypharmacology or suboptimal pharmacokinetics, thereby compromising data interpretation and potentially invalidating target engagement conclusions.

Quantitative Differentiation of PF-06305591 Dihydrate: Comparative Data Guide


Enhanced Isoform Selectivity Over A-803467: Minimizing Off-Target Confounds

PF-06305591 dihydrate exhibits a >2,000-fold selectivity window against human Nav1.2, Nav1.5, Nav1.7, and Kv1.5 (IC50 = 30,000 nM for each) relative to its primary target Nav1.8 (IC50 = 15 nM) [1]. In contrast, the widely used tool compound A-803467 demonstrates only >100-fold selectivity against these isoforms (IC50 ≥1,000 nM) [2]. This 20× larger selectivity margin directly translates to reduced confounding effects from cardiac Nav1.5 inhibition and off-target potassium channel modulation, critical for accurate interpretation of in vivo pain phenotypes.

NaV1.8 Selectivity Off-target Pain

Optimized Solubility and ADME Profile Enabling Higher In Vivo Exposures

PF-06305591 was specifically designed to overcome the solubility limitations of its predecessor PF-04531083, a critical barrier to achieving robust in vivo target coverage [1]. The compound demonstrates high aqueous solubility (reported DMSO solubility ≥20 mg/mL and up to 45 mg/mL [2]) and maintains excellent passive permeability. This enhanced solubility profile, combined with low in vivo clearance, enables investigation of significantly higher IC50 multiples of NaV1.8 blockade in preclinical pain models compared to earlier-generation blockers [1].

ADME Solubility Pharmacokinetics PF-04531083

Clinical-Phase Validation: Translational Differentiation from Preclinical-Only Tools

Unlike the majority of NaV1.8 tool compounds (e.g., A-803467, PF-04531083) which remain confined to preclinical research, PF-06305591 advanced to a Phase I randomized, double-blind, placebo-controlled clinical trial (NCT01776619) evaluating its effect on cold pressor test-evoked pain intensity in healthy male volunteers [1]. This human proof-of-mechanism study, while not yet reporting full efficacy outcomes, confirms that the compound's ADME and safety profile are sufficient for clinical investigation—a critical differentiator for translational researchers seeking to bridge preclinical target validation with human disease relevance.

Clinical Trial Translational Human Cold Pressor

Rat Bioavailability: Enabling Robust In Vivo Pain Model Studies

PF-06305591 demonstrates good oral bioavailability in rats, a prerequisite for chronic dosing in preclinical pain models [1]. While the absolute bioavailability percentage is not publicly disclosed, the compound's ability to achieve systemic exposure sufficient for NaV1.8 target engagement is confirmed by its advancement to in vivo efficacy studies. This stands in contrast to many early-generation NaV1.8 blockers that exhibited poor oral absorption, limiting their utility to acute parenteral administration or requiring extensive formulation optimization.

Bioavailability Rat Pharmacokinetics In Vivo

Optimal Use Cases for PF-06305591 Dihydrate in Pain Research


High-Confidence Target Validation in Chronic Pain Models

When establishing the role of NaV1.8 in a specific pain phenotype, PF-06305591 dihydrate provides the >2,000-fold selectivity margin essential to minimize confounding contributions from cardiac Nav1.5 or neuronal Nav1.2/Nav1.7. This is particularly critical in rodent models of neuropathic or inflammatory pain, where off-target sodium channel inhibition can mask or exaggerate the true contribution of NaV1.8 [1].

Pharmacodynamic Studies Requiring High In Vivo Target Coverage

Researchers seeking to achieve robust NaV1.8 blockade (>90% occupancy) to define the maximal potential efficacy of this mechanism should select PF-06305591 dihydrate. Its superior solubility and good oral bioavailability enable dosing regimens that achieve plasma concentrations well above the in vitro IC50, thereby allowing exploration of the full dynamic range of NaV1.8 inhibition in vivo [1].

Translational Research Bridging Preclinical to Clinical Findings

For academic or industry teams aiming to contextualize preclinical NaV1.8 data within a clinical framework, PF-06305591 dihydrate is the preferred tool compound. Its advancement to human Phase I studies provides a unique translational anchor; the compound's safety and PK in humans are characterized, allowing for more informed back-translation of animal model findings to potential therapeutic scenarios [2].

Ex Vivo Electrophysiology in Native Tissue Preparations

In slice electrophysiology or primary sensory neuron cultures, the high selectivity of PF-06305591 dihydrate is crucial for isolating NaV1.8-mediated currents from those of other TTX-R or TTX-S sodium channels. The large selectivity margin ensures that the observed electrophysiological effects can be confidently attributed to NaV1.8 blockade rather than cumulative inhibition of multiple channel subtypes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-06305591 dihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.